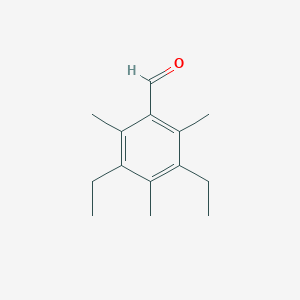
2-(1-Ethoxyethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Ethoxyethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene is an organic compound characterized by the presence of an ethoxyethyl group and seven fluorine atoms attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxyethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene typically involves the introduction of the ethoxyethyl group to a heptafluoronaphthalene precursor. One common method is the alkylation of heptafluoronaphthalene with 1-ethoxyethyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethoxyethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the electron-withdrawing effect of the fluorine atoms, the compound can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Nucleophilic Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles can replace the fluorine atoms under appropriate conditions.
Oxidation and Reduction: The ethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert it to alcohols or alkanes.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Oxidation: Formation of aldehydes, carboxylic acids, or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
2-(1-Ethoxyethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of fluorinated polymers and materials with unique electronic properties.
Pharmaceuticals: Investigated for its potential use in drug development due to its unique structural features and reactivity.
Chemical Research: Employed as a model compound to study the effects of fluorine substitution on aromatic systems and to develop new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(1-Ethoxyethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene involves its interaction with various molecular targets and pathways. The electron-withdrawing effect of the fluorine atoms can influence the reactivity of the compound, making it a valuable tool in studying electrophilic and nucleophilic reactions. Additionally, the ethoxyethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
1,3,4,5,6,7,8-Heptafluoronaphthalene: Lacks the ethoxyethyl group, making it less reactive in certain types of reactions.
2-(1-Methoxyethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group, which can affect its reactivity and applications.
2-(1-Ethoxyethyl)-1,3,4,5,6,7,8-octafluoronaphthalene: Contains an additional fluorine atom, which can further influence its chemical properties.
Uniqueness
2-(1-Ethoxyethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene is unique due to the combination of the ethoxyethyl group and multiple fluorine atoms. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
90095-70-8 |
|---|---|
Molecular Formula |
C14H9F7O |
Molecular Weight |
326.21 g/mol |
IUPAC Name |
2-(1-ethoxyethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene |
InChI |
InChI=1S/C14H9F7O/c1-3-22-4(2)5-8(15)6-7(10(17)9(5)16)12(19)14(21)13(20)11(6)18/h4H,3H2,1-2H3 |
InChI Key |
WMZNDJMFLJIDNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)C1=C(C2=C(C(=C1F)F)C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine](/img/structure/B14395321.png)
![3-[1-(1,3-Dithian-2-ylidene)ethyl]aniline](/img/structure/B14395328.png)



![N-(4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)phenyl)acetamide](/img/structure/B14395341.png)
![Acetic acid, [2-(aminocarbonyl)phenoxy]-, phenylmethyl ester](/img/structure/B14395346.png)



![4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexan-1-one](/img/structure/B14395373.png)
![1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine](/img/structure/B14395398.png)

![N,N-Dibutyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14395404.png)
